molecular formula C9H10N4O7 B14006843 2-Methylaziridine;2,4,6-trinitrophenol CAS No. 21384-39-4

2-Methylaziridine;2,4,6-trinitrophenol

Cat. No.: B14006843
CAS No.: 21384-39-4
M. Wt: 286.20 g/mol
InChI Key: DZOFCGKSVFUCPG-UHFFFAOYSA-N
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Description

2-Methylaziridine;2,4,6-trinitrophenol is a compound formed by the combination of 2-methylaziridine and 2,4,6-trinitrophenolThis compound is known for its explosive properties and is used in various applications, including scientific research and industrial processes .

Preparation Methods

The synthesis of 2-Methylaziridine;2,4,6-trinitrophenol involves the reaction between 2-methylaziridine and 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods may involve large-scale synthesis using specialized equipment to handle the explosive nature of the compound .

Chemical Reactions Analysis

2-Methylaziridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can occur, especially targeting the nitro groups in 2,4,6-trinitrophenol, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylaziridine;2,4,6-trinitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylaziridine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol play a significant role in its reactivity and interactions. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methylaziridine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:

    2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but TNT has a toluene ring instead of a phenol ring.

    2,4-Dinitrophenol: This compound has two nitro groups instead of three and lacks the aziridine component.

    2-Nitrophenol: It has only one nitro group and is less reactive compared to 2,4,6-trinitrophenol.

The uniqueness of this compound lies in its combination of the aziridine ring and the highly reactive trinitrophenol component, making it distinct in its chemical properties and applications .

Properties

CAS No.

21384-39-4

Molecular Formula

C9H10N4O7

Molecular Weight

286.20 g/mol

IUPAC Name

2-methylaziridine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C3H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-4-3/h1-2,10H;3-4H,2H2,1H3

InChI Key

DZOFCGKSVFUCPG-UHFFFAOYSA-N

Canonical SMILES

CC1CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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